5-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-2-methylaniline
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Overview
Description
5-((tert-Butyldimethylsilyloxy)methyl)-2-methylbenzenamine is an organic compound that features a tert-butyldimethylsilyloxy group attached to a methylbenzenamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((tert-butyldimethylsilyloxy)methyl)-2-methylbenzenamine typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction is carried out in a solvent like dimethylformamide (DMF) at room temperature. The tert-butyldimethylsilyloxy group is introduced to protect the hydroxyl group during subsequent synthetic steps .
Industrial Production Methods
The use of flow microreactors has been explored for the efficient and sustainable synthesis of tert-butyl esters, which could be adapted for the production of this compound .
Chemical Reactions Analysis
Types of Reactions
5-((tert-Butyldimethylsilyloxy)methyl)-2-methylbenzenamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the aromatic ring or the silyloxy group.
Substitution: Nucleophilic substitution reactions are common, where the silyloxy group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Reagents such as tetra-n-butylammonium fluoride (TBAF) are used for the deprotection of the silyloxy group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield various reduced aromatic compounds.
Scientific Research Applications
5-((tert-Butyldimethylsilyloxy)methyl)-2-methylbenzenamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Investigated for its role in drug development and as a protective group in pharmaceutical synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-((tert-butyldimethylsilyloxy)methyl)-2-methylbenzenamine involves its ability to act as a protecting group for hydroxyl functionalities. The tert-butyldimethylsilyloxy group provides steric hindrance, preventing unwanted reactions at the protected site. This allows for selective reactions at other positions on the molecule. The deprotection step, typically using fluoride ions, releases the free hydroxyl group for further functionalization .
Comparison with Similar Compounds
Similar Compounds
5-(tert-Butyldimethylsilyloxy)-1-pentanol: Another compound with a tert-butyldimethylsilyloxy group, used in similar protective strategies.
tert-Butyldimethylsilyl ethers: A broader class of compounds used for protecting hydroxyl groups in organic synthesis.
Uniqueness
5-((tert-Butyldimethylsilyloxy)methyl)-2-methylbenzenamine is unique due to its specific structure, which combines a silyloxy group with a methylbenzenamine core. This combination provides distinct reactivity and stability, making it valuable in synthetic applications where selective protection and deprotection are required.
Properties
CAS No. |
309712-97-8 |
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Molecular Formula |
C14H25NOSi |
Molecular Weight |
251.44 g/mol |
IUPAC Name |
5-[[tert-butyl(dimethyl)silyl]oxymethyl]-2-methylaniline |
InChI |
InChI=1S/C14H25NOSi/c1-11-7-8-12(9-13(11)15)10-16-17(5,6)14(2,3)4/h7-9H,10,15H2,1-6H3 |
InChI Key |
MLVDSEVPTRLEPA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CO[Si](C)(C)C(C)(C)C)N |
Origin of Product |
United States |
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